molecular formula C21H29ClN2OS B2559971 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2319637-39-1

1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2559971
CAS No.: 2319637-39-1
M. Wt: 392.99
InChI Key: LHSFWHYFRHIRRM-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane (CAS 2319637-39-1) is a sophisticated chemical compound offered for research and development purposes. This molecule features a 1,4-diazepane core, a seven-membered ring system known for its significance in medicinal chemistry . The structure is further elaborated with a 1-(4-chlorophenyl)cyclopentanecarbonyl group and a thiolan-3-yl substituent, creating a unique molecular architecture for scientific investigation. The 1,4-diazepane scaffold is of high research interest; scientific studies show that derivatives of this ring system can adopt a stable chair conformation and have demonstrated potential in molecular docking studies with biologically relevant proteins, such as the human estrogen receptor . This suggests broad utility in early-stage drug discovery for developing novel therapeutic agents. The specific combination of the chlorophenyl, cyclopentane, and thiolane groups in this compound makes it a valuable intermediate for exploring structure-activity relationships (SAR), synthesizing novel analogs, and screening for biological activity. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can find detailed molecular data including the SMILES string (Clc1ccc(cc1)C1(CCCC1)C(=O)N1CCCN(CC1)C1CCSC1), molecular formula (C21H29ClN2OS), and molecular weight (392.99 g/mol) for their experimental planning .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2OS/c22-18-6-4-17(5-7-18)21(9-1-2-10-21)20(25)24-12-3-11-23(13-14-24)19-8-15-26-16-19/h4-7,19H,1-3,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSFWHYFRHIRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCCN(CC3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target Compound C22H26ClN2O2S* ~432.97† 4-Chlorophenylcyclopentanecarbonyl, thiolan-3-yl -
BK80973 C17H24N2OS2 336.51 2-(Methylsulfanyl)benzoyl, thiolan-3-yl
BK82779 C16H21ClN2OS 324.87 3-Chlorobenzoyl, thiolan-3-yl
Loperamide cis-N-oxide C29H33ClN2O3 493.04 4-Chlorophenyl, dimethylamino, diphenylbutyl

*Calculated based on structural analysis; †Estimated molecular weight.

Analysis:

  • Backbone Flexibility : The 1,4-diazepane core in the target compound offers greater conformational flexibility compared to the piperidine/piperazine rings in loperamide derivatives .
  • The thiolan-3-yl group introduces sulfur-mediated hydrogen bonding and redox sensitivity, contrasting with the dimethylamino or diphenyl groups in loperamide analogues .

Pharmacological Implications

Receptor Binding

  • Piperazine/Piperidine Analogues: Loperamide derivatives () target µ-opioid receptors via diphenylbutyl and dimethylamino groups . The target compound lacks these motifs, suggesting divergent targets.
  • Sulfur-Containing Analogues : BK80973 and BK82779 (–4) share the thiolan-3-yl group, which may confer affinity for serotonin or sigma receptors, as seen in other sulfur-containing CNS agents .

Metabolic Stability

  • The cyclopentane ring in the target compound may reduce oxidative metabolism compared to benzene rings in BK82779, extending half-life .
  • The thiolan group could undergo sulfoxidation or ring-opening, analogous to metabolic pathways of tetrahydrothiophene derivatives .

Research Findings and Data Gaps

  • Thiolan-3-yl substitution may reduce CYP3A4-mediated metabolism compared to piperidine N-oxides (e.g., loperamide cis-N-oxide) .
  • Data Limitations: No direct pharmacological or kinetic data for the target compound were found in the evidence. Further studies are needed to validate hypothesized CNS activity and metabolic profiles.

Biological Activity

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a diazepane ring, a thiolane moiety, and a chlorophenyl group. Its molecular formula is C15H18ClN2OSC_{15}H_{18}ClN_2OS with a molecular weight of approximately 304.83 g/mol. The presence of the chlorophenyl group suggests potential interactions with biological targets, making it an interesting candidate for further study.

PropertyValue
Molecular FormulaC15H18ClN2OSC_{15}H_{18}ClN_2OS
Molecular Weight304.83 g/mol
IUPAC Name1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane
PubChem CID2723774

Antimicrobial Properties

Research indicates that compounds containing chlorophenyl groups often exhibit significant antimicrobial activity. A study focusing on similar structures reported moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Compounds with similar structural features have shown promising results in inhibiting AChE activity, which could have implications for treating neurodegenerative diseases such as Alzheimer’s .

Case Studies

  • Anticancer Activity : A related compound was evaluated for its anticancer properties in vitro, showing significant cytotoxic effects on cancer cell lines. The study utilized various assays to determine cell viability and apoptosis induction, suggesting that the compound may interfere with cancer cell proliferation mechanisms .
  • Urease Inhibition : Another study assessed the urease inhibitory activity of compounds similar to 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane. The results indicated strong inhibition with IC50 values significantly lower than standard inhibitors, suggesting potential applications in treating conditions like kidney stones .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structure. Molecular docking studies have suggested that the compound can effectively bind to the active sites of target enzymes and receptors, leading to the observed pharmacological effects .

Q & A

Basic: What synthetic routes are commonly employed to synthesize 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane?

Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves:

Cyclopentanecarbonyl precursor preparation : Reacting 1-(4-chlorophenyl)cyclopentanecarboxylic acid (CAS RN 80789-69-1) with activating agents like thionyl chloride to form the acyl chloride intermediate .

Diazepane functionalization : Reacting 4-(thiolan-3-yl)-1,4-diazepane with the acyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Purification : Column chromatography (e.g., silica gel or alumina) with gradients of chloroform/methanol (95:5) is used to isolate the product .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Key optimizations include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd for coupling) or Lewis acids (e.g., AlCl₃) may enhance reactivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while lower temperatures reduce side reactions .
  • Stoichiometric adjustments : Excess acyl chloride (1.2–1.5 equiv) ensures complete diazepane acylation .
    Yield improvements (e.g., from 44% to 69%) are documented in analogous diazepane derivatives by adjusting these parameters .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., δ 7.42 ppm for aromatic protons, δ 3.75 ppm for diazepane methylene groups) .
  • Mass spectrometry (MS) : Confirm molecular weight via LC/MS (e.g., M+H⁺ ~459–500 range for similar derivatives) .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages (e.g., C 53.16%, H 5.80% for a chlorophenyl-diazepane analog) .

Advanced: How can discrepancies in NMR spectral data be resolved during structural elucidation?

Answer:

  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity (e.g., distinguishing cyclopentane vs. diazepane carbons) .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in diazepane) causing signal splitting .
  • Computational validation : Compare experimental shifts with DFT-calculated values for key structural motifs .

Advanced: What methodologies are used to evaluate dopamine receptor binding affinity?

Answer:

  • Radioligand displacement assays : Use [³H]spiperone or [³H]raclopride to measure competitive binding at D2/D3 receptors. IC₅₀ values are calculated via nonlinear regression .
  • Functional assays : cAMP inhibition or β-arrestin recruitment assays quantify agonist/antagonist activity .
    For example, analogs like 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one show nanomolar affinity (Kᵢ ~15 nM) at D3 receptors .

Basic: What purification challenges arise, and how are they addressed?

Answer:

  • Polar byproducts : Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to separate polar impurities .
  • Hydroscopic intermediates : Store crude products under inert atmosphere (N₂/Ar) to prevent degradation .
  • TLC monitoring : Employ silica plates with fluorescent indicators to track reaction progress (e.g., Rf ~0.3 in CHCl₃/MeOH 9:1) .

Advanced: How can computational modeling guide SAR studies?

Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses in dopamine receptor pockets (e.g., hydrophobic interactions with 4-chlorophenyl groups) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess residence time .
  • QSAR models : Corinate substituent electronic parameters (Hammett σ) with bioactivity to design analogs with enhanced potency .

Advanced: What contradictions exist in reported synthetic protocols, and how are they resolved?

Answer:

  • Catalyst inconsistency : Some protocols use K₂CO₃ , while others employ NaH . Resolution involves screening bases for specific intermediates (e.g., NaH for moisture-sensitive steps).
  • Yield variability : Contradictions in yields (33%–69%) are attributed to solvent purity or column packing efficiency. Reproducibility is ensured via strict anhydrous conditions and standardized chromatography .

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